2-(2,4,5-Trimethylphenoxy)acetic acid is an organic compound with the molecular formula . It is classified as a phenoxyacetic acid derivative and is primarily recognized for its role in synthetic organic chemistry and potential biological applications. The compound features a trimethylphenyl group linked to an acetic acid moiety, making it a useful building block in the synthesis of more complex organic molecules.
This compound is sourced from various chemical databases and research articles, including PubChem and Chemsrc. It is classified under the following categories:
The synthesis of 2-(2,4,5-trimethylphenoxy)acetic acid typically involves the reaction of 2,4,5-trimethylphenol with chloroacetic acid. The process can be described as follows:
The molecular structure of 2-(2,4,5-trimethylphenoxy)acetic acid can be described using several structural representations:
CC1=C(C(=C(C=C1)C)OCC(=O)O)C
YINBWASSUBWPJJ-UHFFFAOYSA-N
InChI=1S/C11H14O3/c1-7-4-5-8(2)11(9(7)3)14-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13)
The compound exhibits a distinct phenolic structure with three methyl groups on the aromatic ring and an acetic acid functional group.
2-(2,4,5-trimethylphenoxy)acetic acid can participate in various chemical reactions:
These reactions expand the utility of the compound in synthetic organic chemistry.
The mechanism of action for 2-(2,4,5-trimethylphenoxy)acetic acid primarily relates to its potential biological activity. Research indicates that it may exhibit anti-inflammatory and antimicrobial properties. The proposed mechanisms include:
The compound is soluble in organic solvents but may have limited solubility in water due to its hydrophobic aromatic structure. Its reactivity profile allows it to undergo various chemical transformations which are crucial for its applications in organic synthesis .
2-(2,4,5-trimethylphenoxy)acetic acid has a wide range of applications in scientific research:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2